2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

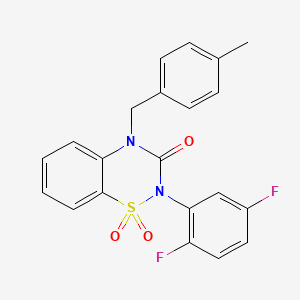

The compound 2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine 1,1-dioxide class of heterocyclic compounds. Its core structure comprises a fused benzothiadiazinone ring system with two sulfone oxygen atoms (1,1-dioxide) and substituents at the 2- and 4-positions: a 2,5-difluorophenyl group and a 4-methylbenzyl moiety. These substituents likely enhance lipophilicity and metabolic stability, which are critical for pharmaceutical applications . While direct biological data for this compound is unavailable, structurally related benzothiadiazine derivatives exhibit anti-inflammatory, antibacterial, and anti-allergy activities .

Crystallographic studies of such compounds often employ tools like SHELXL for refinement and ORTEP-III for graphical representation, ensuring precise structural elucidation .

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O3S/c1-14-6-8-15(9-7-14)13-24-18-4-2-3-5-20(18)29(27,28)25(21(24)26)19-12-16(22)10-11-17(19)23/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEOJIZWWHIEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-Difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941924-03-4) is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the available literature on its biological activity, including experimental findings and case studies.

- Molecular Formula : C21H16F2N2O3S

- Molecular Weight : 414.4 g/mol

- Structure : The compound features a benzothiadiazine core with difluorophenyl and methylbenzyl substituents.

Antitumor Activity

Recent studies have indicated that benzothiadiazine derivatives can exhibit significant antitumor activity. For instance, compounds structurally similar to 2-(2,5-difluorophenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one have been tested against various cancer cell lines.

Case Study:

A study evaluated the antitumor efficacy of related benzothiadiazine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that these compounds could inhibit cell proliferation effectively in both 2D and 3D culture systems. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the specific derivative and assay conditions .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound A | HCC827 | 20.46 ± 8.63 | 3D |

| Compound B | NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

The antimicrobial potential of benzothiadiazine derivatives has also been explored. In vitro studies have shown that these compounds can exhibit activity against various Gram-positive and Gram-negative bacteria.

Experimental Findings:

In a recent investigation, the antimicrobial efficacy of several benzothiadiazine derivatives was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed promising antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | < 10 |

| Staphylococcus aureus | < 5 |

The proposed mechanisms underlying the biological activities of benzothiadiazine derivatives include:

- Inhibition of DNA Synthesis : Compounds may bind to DNA and inhibit enzymes involved in DNA replication.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 2,5-difluorophenyl group in the target compound may improve lipophilicity and bioavailability compared to the chlorophenyl group in the analog from . Fluorine’s electronegativity and small atomic radius often enhance binding affinity in drug-receptor interactions.

Synthesis Efficiency :

- The thiadiazole analog (29% yield) involves a low-yield oxidative ring contraction, whereas the chlorophenyl benzothiazine derivative achieves 70% yield via straightforward alkylation . This suggests that the target compound’s synthesis may require optimization if similar methods are employed.

Structural Conformations: The thiazine ring in ’s compound adopts a half-chair conformation, with sulfur and nitrogen atoms displaced from the mean plane. A similar conformation is expected in the target compound, influencing its intermolecular interactions . The thiadiazole analog’s planar structure (due to conjugation) contrasts with the benzothiadiazinone core, which may exhibit greater flexibility .

Crystallographic and Computational Tools

Structural analyses of these compounds rely on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.